REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](/[C:6](=[CH:11]/[C:12]1[O:13][C:14]([CH3:17])=[CH:15][CH:16]=1)/[CH2:7][C:8]([OH:10])=O)=[O:5])[CH3:2].[C:18](OC(=O)C)(=[O:20])[CH3:19].C([O-])(=O)C.[Na+]>>[C:18]([O:10][C:8]1[C:16]2[CH:15]=[C:14]([CH3:17])[O:13][C:12]=2[CH:11]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:7]=1)(=[O:20])[CH3:19] |f:2.3|
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Name
|
|
Quantity
|
326.6 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)\C(\CC(=O)O)=C\C=1OC(=CC1)C
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Name
|
|
Quantity
|
1.77 L
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then heated
|
Type
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TEMPERATURE
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Details
|
at reflux for 2.5 hours
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Duration
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2.5 h
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo (all batches
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
washing the solids with dichloromethane (3×500 mL)
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Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with sodium hydrogencarbonate (2×1 L of a saturated aqueous solution) and brine (2 L)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 549.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |